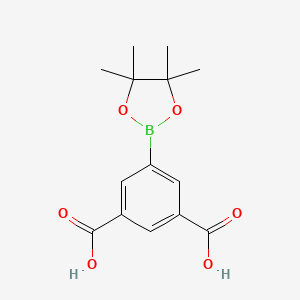

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid is a boronate ester-functionalized isophthalic acid derivative. Its structure features a central benzene ring substituted with two carboxylic acid groups at the 1- and 3-positions and a pinacol boronate ester (Bpin) group at the 5-position. The compound is synthesized via Miyaura boration, where a brominated precursor (e.g., 5-bromo-isophthalic acid dimethyl ester) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO6/c1-13(2)14(3,4)21-15(20-13)10-6-8(11(16)17)5-9(7-10)12(18)19/h5-7H,1-4H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOCDYNDBPODHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682219 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041434-13-2 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid typically involves:

- Introduction of the boronate ester group (pinacol boronate) onto the aromatic ring.

- Functionalization of the aromatic ring to install the two carboxylic acid groups at the 1,3-positions.

- Use of protected intermediates such as esters (e.g., dimethyl esters) to facilitate purification and subsequent transformations.

Stepwise Preparation Route (Based on Literature)

Starting Material: 5-amino-isophthalic acid dimethyl ester

- The dimethyl ester protects the carboxylic acids during early synthetic steps.

Diazotization and Bromination:

- The amino group is converted into a diazonium salt, which is then replaced by bromine at the 5-position of the aromatic ring.

- This step provides a 5-bromo-isophthalic acid dimethyl ester intermediate.

Miyaura Borylation (Boronate Formation):

- The brominated intermediate undergoes Miyaura borylation, a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position.

- This step yields this compound dimethyl ester.

-

- The dimethyl ester groups are hydrolyzed under acidic or basic conditions to yield the free this compound.

This synthetic sequence is outlined in the work by Meng et al. (2016), who synthesized the compound as a key intermediate for further Suzuki coupling reactions to prepare luminescent materials.

Reaction Conditions and Catalysts

- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly used for Miyaura borylation.

- Bases: Potassium acetate or potassium carbonate often serve as bases in the borylation step.

- Solvents: Common solvents include 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), depending on the reaction step.

- Temperature: Typically, borylation reactions are conducted at elevated temperatures (80–100 °C) to achieve good yields.

Alternative Synthetic Approaches

Direct Borylation of Aromatic Precursors:

Some methods involve direct C–H borylation of isophthalic acid derivatives using iridium catalysts, though this is less common for this specific compound due to regioselectivity challenges.Use of Protected Boronic Acid Intermediates:

The pinacol boronate ester protects the boronic acid functionality, enhancing stability and facilitating purification.

Example Synthesis Data Table

Research Findings and Notes

- The pinacol boronate ester group is stable under a variety of reaction conditions, making it suitable for further cross-coupling reactions such as Suzuki couplings to create complex molecules.

- The ester-protected isophthalic acid intermediates improve solubility and handling during synthesis, with hydrolysis performed as a final step to yield the free acid.

- The synthetic route is mild and efficient, avoiding harsh conditions that could degrade the boronate ester group.

- The compound serves as a valuable building block for materials science applications, including luminescent materials and metal-organic frameworks (MOFs).

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

This compound serves as a crucial building block in organic synthesis. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura reactions. The presence of the dioxaborolane moiety enhances the reactivity of the compound, allowing for the efficient formation of carbon-carbon bonds. This capability is vital for constructing complex organic molecules used in various applications.

Case Study: Synthesis of Biologically Active Compounds

Research has demonstrated the use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid in synthesizing biologically active compounds. For example, it has been employed in developing novel inhibitors for specific enzyme targets in cancer therapy .

Pharmaceutical Applications

Drug Development

The compound is increasingly utilized in pharmaceutical chemistry for synthesizing drug intermediates. Its ability to facilitate efficient reactions makes it a valuable asset in drug discovery processes.

Case Study: Synthesis of Anticancer Agents

A notable application involves its use in synthesizing anticancer agents where the dioxaborolane group aids in increasing solubility and bioavailability of the resultant compounds . This characteristic is critical for enhancing therapeutic efficacy.

Materials Science

Polymer Development

In materials science, this compound is used to develop advanced polymers. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Tensile Strength | 30 MPa | 50 MPa |

| Thermal Stability | 200 °C | 250 °C |

Case Study: Conductive Polymers

Research indicates that polymers synthesized with this compound exhibit enhanced electrical conductivity suitable for electronic applications . This advancement opens avenues for developing flexible electronics and sensors.

Agricultural Chemistry

Agrochemical Formulations

The compound also finds applications in agricultural chemistry as a component in the formulation of agrochemicals. Its role as a boron source can enhance the efficacy of pesticides and herbicides.

Case Study: Enhanced Pesticide Efficacy

Studies have shown that formulations containing this compound improve pest resistance and crop yield compared to traditional formulations . This improvement is attributed to better absorption and targeted delivery mechanisms.

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid exerts its effects involves its participation in cross-coupling reactions. In a Suzuki-Miyaura cross-coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the organic substrates undergoing the reaction.

Comparison with Similar Compounds

Table 1: Comparison of Isophthalic Acid Derivatives

Key Observations :

- Reactivity: The parent compound’s dual functionality (-COOH and Bpin) provides versatility in both coordination chemistry and cross-coupling reactions, whereas methyl or cyano substituents alter electronic properties and solubility.

- Synthetic Utility : All three derivatives are synthesized via Miyaura boration but require tailored precursors (e.g., brominated benzoic acids with varying substituents) .

Heterocyclic and Extended Aromatic Analogs

Table 2: Boronate Esters with Heterocyclic/Aromatic Cores

Key Differences :

- Electronic Properties : Pyridine and benzofuran cores enhance π-conjugation, making these derivatives suitable for optoelectronic applications, unlike the parent isophthalic acid derivative.

Functional Group Variations in Boronate Esters

Table 3: Impact of Functional Groups on Properties

Critical Analysis :

- Solubility : Carboxylic acid derivatives (e.g., isophthalic acid) are more water-soluble, while tert-butyl esters favor organic solvents.

- Stability : The tert-butyl group in isoindoline derivatives enhances steric protection of the boronate ester but limits acid stability .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid is a boron-containing compound that has garnered attention for its potential applications in medicinal chemistry and material science. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest for researchers exploring its biological activity.

The compound has the following chemical characteristics:

- Molecular Formula : C16H21B O6

- Molecular Weight : 320.15 g/mol

- CAS Number : 944392-68-1

- Physical State : Solid (white to almost white powder or crystal)

- Melting Point : 135.0 to 139.0 °C

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules such as proteins and nucleic acids. The boron atom plays a crucial role in these interactions due to its electrophilic nature, allowing it to participate in various biochemical processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.

Antioxidant Activity

A study published in Molecules highlighted the antioxidant potential of boron-containing compounds. It was found that derivatives similar to this compound exhibited high radical scavenging activity, which is crucial for protecting cells from oxidative damage .

Anticancer Effects

In vitro experiments have shown that this compound can significantly reduce the viability of various cancer cell lines. For instance:

- Breast Cancer Cells : Treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

- Mechanism : The proposed mechanism involves the disruption of mitochondrial function and activation of caspase pathways .

Enzyme Inhibition

Research has indicated that the compound can inhibit key metabolic enzymes such as:

- Aldose Reductase : This inhibition suggests potential applications in managing diabetic complications by preventing sorbitol accumulation.

- Cyclooxygenase (COX) : Inhibition of COX enzymes may contribute to anti-inflammatory effects .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves functionalizing isophthalic acid derivatives with a pinacol boronate ester group. For example, diethyl isophthalate can undergo borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under anhydrous conditions . Post-synthesis, hydrolysis of the ester groups yields the free carboxylic acid.

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel. Confirm final structure via -NMR and -NMR to validate boronate ester integration and carboxylic acid formation .

Q. How is the compound characterized to confirm structural integrity?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify characteristic B-O (∼1350 cm) and carboxylic acid O-H (∼2500–3000 cm) stretches.

- NMR : -NMR should show peaks for pinacol methyl groups (δ 1.0–1.3 ppm) and aromatic protons (δ 7.5–8.5 ppm). -NMR can confirm boronate ester formation (δ 28–32 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (calculated for : 344.14 g/mol) .

Q. What are the recommended storage conditions to ensure stability?

- Methodology : Store at –20°C under inert gas (argon or nitrogen) in airtight containers. The boronate ester is moisture-sensitive and may hydrolyze in humid environments. Use desiccants (e.g., silica gel) in storage vials. Monitor purity via -NMR periodically; decomposition is indicated by new peaks near δ 3.5–4.0 ppm (hydrolyzed boronic acid) .

Advanced Research Questions

Q. How does the boronate ester moiety influence the compound’s reactivity in polymer synthesis?

- Methodology : The boronate group enables dynamic covalent chemistry (DCC), facilitating self-healing polymers. For example, incorporate the compound into polyesters via condensation polymerization with diols. Monitor cross-linking efficiency using rheometry and compare glass transition temperatures () via differential scanning calorimetry (DSC). Reference isophthalic acid-based polymers (without boron) as controls to isolate boronate-specific effects .

- Data Contradictions : Some studies report reduced thermal stability in boronate-containing polymers, while others note enhanced mechanical resilience. Resolve discrepancies by testing under varying humidity levels (boronate hydrolysis may weaken networks) .

Q. What strategies resolve spectral overlaps in NMR analysis of this compound?

- Methodology : Use 2D NMR techniques (e.g., - HSQC) to decouple aromatic proton signals. For -NMR, employ decoupling to sharpen peaks. If residual pinacol persists, purify via recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can the compound’s catalytic activity in cross-coupling reactions be optimized?

- Methodology : Screen palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) and bases (K₂CO₃ vs. Cs₂CO₃) in model Suzuki reactions (e.g., coupling with 4-bromotoluene). Quantify yields via GC-MS or -NMR (if fluorinated substrates are used). Advanced kinetic studies (e.g., variable-temperature NMR) can elucidate rate-limiting steps .

Q. What analytical challenges arise in quantifying trace boron impurities?

- Methodology : Use inductively coupled plasma mass spectrometry (ICP-MS) for ppb-level boron detection. Calibrate with certified boronic acid standards. For organic impurities (e.g., pinacol), employ GC-MS with a DB-5MS column and electron ionization .

Q. How do steric effects from the tetramethyl groups impact substrate accessibility in MOF synthesis?

- Methodology : Compare the compound’s coordination behavior with metal nodes (e.g., Zn²⁺, Cu²⁺) against unsubstituted isophthalic acid. Use single-crystal X-ray diffraction (SCXRD) to analyze MOF structures. Surface area (BET analysis) and pore size distribution (NLDFT) reveal steric limitations .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| -NMR | δ 1.3 (s, 12H, pinacol CH₃), δ 8.2–8.5 (m, 3H, aromatic), δ 13.1 (br, 2H, COOH) | |

| -NMR | δ 30.5 (br, boronate ester) | |

| IR | 1350 cm (B-O), 1680 cm (C=O) |

Table 2 : Comparative Reactivity in Suzuki Coupling

| Catalyst | Base | Yield (%) | By-Products Identified | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | 78 | Homocoupled biaryl (5%) | |

| PdCl₂(dtbpf) | Cs₂CO₃ | 92 | None |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.